molecular formula C18H14N4S4 B2364879 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1334373-47-5

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Cat. No.: B2364879
CAS No.: 1334373-47-5
M. Wt: 414.58
InChI Key: AABBRALHQRPNPN-UHFFFAOYSA-N
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Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine” is a compound that contains a thiazole ring, which is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a compound containing a thiazole ring .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be quite complex and depend on the specific substituents present on the thiazole ring . For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the specific substituents present on the thiazole ring . For example, they can vary in terms of boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of benzothiazole Schiff bases and their lanthanide (III) complexes, demonstrating significant emissions and good antibacterial activity against pathogenic bacteria, highlighting their potential in optical and antimicrobial applications (Mishra et al., 2020).

Anticancer Activity

  • A study on the synthesis of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives showed remarkable in-vitro anticancer activity against different cancer lines, suggesting its potential as a chemotherapeutic agent (Waghmare et al., 2013).

Heterocyclic Scaffold Synthesis

  • The compound 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been used as a versatile template for the synthesis of novel heterocyclic scaffolds, indicating its utility in the development of new pharmacological agents (Amareshwar et al., 2011).

Novel Materials for Security Ink

  • A novel half-cut cruciform molecule demonstrated profound ICT effects and morphology-dependent fluorochromism, making it suitable for security ink applications without the need for a covering reagent, showcasing the compound's utility in material science (Lu & Xia, 2016).

Oxidative C–H Functionalization

  • The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy highlights a metal-free approach to synthesizing compounds with potential biological activities (Mariappan et al., 2016).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target . For example, some thiazole analogs can serve as estrogen receptor ligands , while others may inhibit the aggregation factor of human platelets .

Safety and Hazards

The safety and hazards associated with thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives have been shown to exhibit potent cytotoxicity .

Future Directions

Thiazole derivatives have a wide range of potential applications in the field of medicinal chemistry due to their diverse biological activities . Future research will likely continue to explore the synthesis of new thiazole derivatives and evaluate their biological activities .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S4/c1-8-4-7-12-13(9(8)2)21-17(24-12)22-16-19-10-5-6-11-15(14(10)25-16)26-18(20-11)23-3/h4-7H,1-3H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBRALHQRPNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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